REACTION_CXSMILES
|
BrC([C:4]1[C:9]2=[N:10][O:11][N:12]=[C:8]2[CH:7]=[CH:6][CH:5]=1)Br.C[CH2:14][OH:15]>O.[N+]([O-])([O-])=O.[Ag+]>[CH:14]([C:6]1[CH:5]=[CH:4][C:9]2[C:8]([CH:7]=1)=[N:12][O:11][N:10]=2)=[O:15] |f:3.4|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the precipitated AgBr was removed by filtration through Celite
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with toluene (10×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=CC=2C(=NON2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.2 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |